Tetraphenylbiphosphine
Overview
Description
Tetraphenylbiphosphine is an organophosphorus compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{P}_2 ). It is a white, air-sensitive solid that dissolves in nonpolar solvents. The molecule is centrosymmetric with a phosphorus-phosphorus bond length of 2.2592 Å . This compound is primarily used as a source of the diphenylphosphino group in various chemical reactions.
Preparation Methods
Tetraphenylbiphosphine is typically synthesized through the reductive coupling of chlorodiphenylphosphine. The reaction involves the following steps :
[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]
In this reaction, chlorodiphenylphosphine reacts with sodium to produce tetraphenyldiphosphine and sodium chloride. This method is commonly used in laboratory settings due to its simplicity and efficiency.
Chemical Reactions Analysis
Tetraphenylbiphosphine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tetraphenyldiphosphine monoxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: This compound reacts with aromatic carboxylic acids to form α-(diphenylphosphinyloxy)benzyldiphenylphosphine oxide.
Common reagents and conditions used in these reactions include sodium for reductive coupling and benzoic acid for substitution reactions. Major products formed from these reactions include diphenylphosphine and various phosphine oxides.
Scientific Research Applications
Tetraphenylbiphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraphenyldiphosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used.
Comparison with Similar Compounds
Tetraphenylbiphosphine is similar to other diphosphine compounds, such as:
1,1-Bis(diphenylphosphino)methane: This compound has a methylene backbone instead of a direct phosphorus-phosphorus bond.
This compound monosulfide: This compound contains a sulfur atom in place of one of the phosphorus atoms.
This compound is unique due to its direct phosphorus-phosphorus bond, which imparts distinct chemical properties and reactivity compared to other diphosphine compounds.
Properties
IUPAC Name |
diphenylphosphanyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZRBJQPPDZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149141 | |
Record name | Tetraphenyldiphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101-41-3 | |
Record name | Tetraphenyldiphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenyldiphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenyldiphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenyldiphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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